3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo-
3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo-
Brand Name:
Vulcanchem
CAS No.:
13530-95-5
VCID:
VC20968181
InChI:
InChI=1S/C9H10N2O2/c1-6-3-7(5-13-2)8(4-10)9(12)11-6/h3H,5H2,1-2H3,(H,11,12)
SMILES:
CC1=CC(=C(C(=O)N1)C#N)COC
Molecular Formula:
C9H10N2O2
Molecular Weight:
178.19 g/mol
3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo-
CAS No.: 13530-95-5
Cat. No.: VC20968181
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13530-95-5 |
|---|---|
| Molecular Formula | C9H10N2O2 |
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | 4-(methoxymethyl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C9H10N2O2/c1-6-3-7(5-13-2)8(4-10)9(12)11-6/h3H,5H2,1-2H3,(H,11,12) |
| Standard InChI Key | KLNRUMOPNATILS-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=CC(=C(C(=N1)O)C#N)COC |
| SMILES | CC1=CC(=C(C(=O)N1)C#N)COC |
| Canonical SMILES | CC1=CC(=C(C(=O)N1)C#N)COC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator